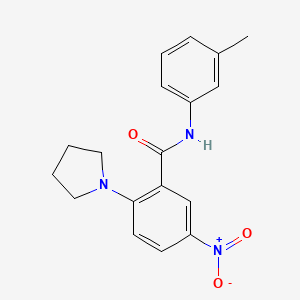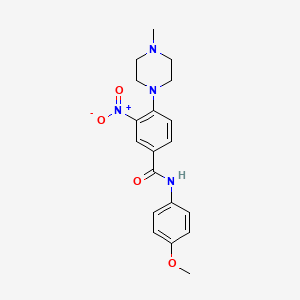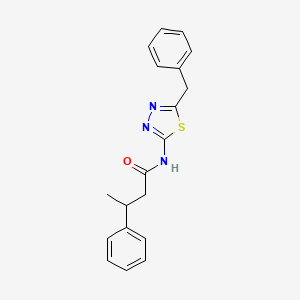
N-(3-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
説明
N-(3-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide, commonly known as MPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
MPNB has shown potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPNB has been used as a tool to study the role of the TRPV1 receptor in pain and inflammation. In cancer research, MPNB has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, MPNB has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用機序
MPNB acts as a selective antagonist of the TRPV1 receptor, which is involved in pain and inflammation. By blocking this receptor, MPNB can reduce pain and inflammation in various animal models. MPNB has also been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical and Physiological Effects:
MPNB has been found to have various biochemical and physiological effects in animal models. In addition to reducing pain and inflammation, MPNB has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. MPNB has also been found to reduce oxidative stress and improve mitochondrial function in various tissues.
実験室実験の利点と制限
One of the main advantages of using MPNB in lab experiments is its selectivity for the TRPV1 receptor, which allows for specific modulation of pain and inflammation. However, MPNB has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using MPNB.
将来の方向性
There are several future directions for research on MPNB. One area of interest is the development of new drugs based on the structure of MPNB that have improved efficacy and safety profiles. Another area of interest is the study of the role of the TRPV1 receptor in other physiological processes, such as metabolism and cardiovascular function. Finally, further research is needed to better understand the potential side effects of MPNB and its long-term safety profile.
特性
IUPAC Name |
N-(3-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-5-4-6-14(11-13)19-18(22)16-12-15(21(23)24)7-8-17(16)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYPDUNQFATOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(5-bromo-2-pyridinyl)amino]ethyl}-4-chlorophenol](/img/structure/B4087763.png)
![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)

![2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4087781.png)
![1-(2-fluorophenyl)-4-{2-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4087791.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)

![1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B4087808.png)


![2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087827.png)
![1-(4-ethylphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087833.png)
![N-allyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087837.png)